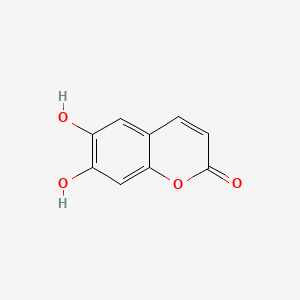

Esculetin

Description

This compound has been reported in Caragana frutex, Sonchus fruticosus, and other organisms with data available.

used in filters for absorption of ultraviolet light; structure

Properties

IUPAC Name |

6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEDWLMCKZNDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075383, DTXSID801293090 | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-01-1, 91753-33-2 | |

| Record name | Esculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM2XD6V944 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Esculetin's Role in Apoptosis: A Technical Guide to Signaling Pathways and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculetin, a natural coumarin (B35378) derivative (6,7-dihydroxycoumarin), has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, a critical process for its therapeutic potential. We will delve into the core signaling pathways modulated by this compound, present quantitative data from various studies in structured tables, and provide detailed methodologies for key experimental procedures. Furthermore, this guide includes visual representations of these pathways and workflows using Graphviz to facilitate a comprehensive understanding.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis in cancer cells through a multi-pronged approach, primarily by activating the intrinsic mitochondrial pathway and modulating several other key signaling cascades.

The Mitochondrial (Intrinsic) Apoptosis Pathway

The mitochondrial pathway is a central mechanism in this compound-induced apoptosis.[1][3][4][5] this compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3][5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[1][4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately, apoptotic cell death.[1][3][5]

Figure 1: The Mitochondrial Apoptosis Pathway Induced by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[7] It downregulates the phosphorylation of Akt, a key downstream effector of PI3K.[7][8] This inhibition of Akt activity can lead to the decreased phosphorylation and subsequent activation of pro-apoptotic proteins and the reduced expression of anti-apoptotic proteins.

Figure 2: this compound's Inhibition of the PI3K/Akt Survival Pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade involved in cell proliferation and survival. This compound has been demonstrated to inhibit the JAK/STAT pathway by reducing the phosphorylation of JAK2 and STAT3.[9][10] The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, where it would typically activate the transcription of genes involved in cell survival and proliferation.

Figure 3: this compound's Inhibition of the JAK/STAT Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in apoptosis. This compound has been shown to modulate this pathway, often leading to the activation of pro-apoptotic signals. For instance, in some cancer cells, this compound activates JNK and p38 MAPK, which are generally associated with the induction of apoptosis.[11]

Figure 4: Modulation of the MAPK Pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, promoting cell proliferation. This compound has been found to suppress this pathway by directly targeting β-catenin, preventing its interaction with the T-cell factor (Tcf) transcription factor.[3][12] This disruption inhibits the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[3][5]

Figure 5: this compound's Inhibition of the Wnt/β-catenin Pathway.

Role of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress

This compound's effect on reactive oxygen species (ROS) levels appears to be cell-type dependent. In some cancer cells, this compound treatment leads to an increase in intracellular ROS, which can trigger oxidative stress and subsequently induce apoptosis through the mitochondrial pathway.[1][13] Conversely, in other contexts, this compound has been reported to decrease ROS levels, which may also contribute to its apoptotic effects through different mechanisms.[14][15] Furthermore, this compound can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and activation of pro-apoptotic factors like CHOP and caspase-12.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Treatment Duration (h) | Reference |

| Laryngeal Cancer | Hep-2 | 1.958 µM | 72 | [1] |

| Colorectal Cancer | HT-29 | 55 µM | 48 | [1] |

| Colorectal Cancer | HCT116 | 100 µM | 24 | [1] |

| Breast Cancer | MDA-MB-231 | 8 nM (Esc-NO-DEAC hybrid) | 48 | [1] |

| Hepatocellular Carcinoma | SMMC-7721 | 2.24 mM | 72 | [3] |

| Malignant Melanoma | G361 | 42.86 µg/mL (~240 µM) | 48 | [2][16] |

| Pancreatic Cancer | PANC-1 | 100 µM | Not Specified | [2] |

| Cervical Cancer | HeLa | 37.8 µM | Not Specified | [2] |

Table 2: Quantitative Effects of this compound on Apoptosis-Related Protein Expression

| Cancer Cell Line | Protein | Effect | Fold/Percentage Change | Reference |

| SMMC-7721 | Bax | Upregulation | Significant increase | [3] |

| SMMC-7721 | Bcl-2 | Downregulation | Significant decrease | [3] |

| SMMC-7721 | Caspase-3 Activity | Increase | Significant elevation | [3] |

| SMMC-7721 | Caspase-9 Activity | Increase | Significant elevation | [3] |

| A253 | Bax | Upregulation | Dose-dependent increase | [5] |

| A253 | Bcl-2 | Downregulation | Dose-dependent decrease | [5] |

| A253 | Cleaved Caspase-3 | Upregulation | Dose-dependent increase | [5] |

| A253 | Cleaved Caspase-9 | Upregulation | Dose-dependent increase | [5] |

| PANC-1 | Cleaved Caspase-3 | Upregulation | Temporal increase | [4] |

| PANC-1 | Cleaved Caspase-8 | Upregulation | Temporal increase | [4] |

| PANC-1 | Cleaved Caspase-9 | Upregulation | Temporal increase | [4] |

| HCT116, HCT15, DLD1 | c-Myc | Downregulation | Substantial repression | [3] |

| HCT116, HCT15, DLD1 | Cyclin D1 | Downregulation | Substantial repression | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Figure 6: Workflow for the MTT Cell Viability Assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of the key executioner caspases, caspase-3 and -7.

Materials:

-

Treated and untreated cells in a 96-well white-walled plate

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Caspase activity is proportional to the luminescent signal.

Measurement of Intracellular ROS (DCFDA Assay)

This assay is used to quantify the levels of intracellular reactive oxygen species.

Materials:

-

Treated and untreated cells

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing 10 µM DCFDA.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

Wash the cells twice with PBS to remove excess DCFDA.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader.

-

The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through the modulation of multiple critical signaling pathways. The intrinsic mitochondrial pathway serves as a primary mechanism, while the inhibition of pro-survival pathways such as PI3K/Akt, JAK/STAT, and Wnt/β-catenin, and the modulation of the MAPK pathway and cellular stress responses further contribute to its apoptotic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound and similar natural compounds in oncology. Further research is warranted to fully elucidate the intricate network of signaling events governed by this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Inhibitory effects of athis compound on the proliferation of colon cancer cells by the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound releases maturation arrest and induces terminal differentiation in leukemic blast cells by altering the Wnt signaling axes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Survival of Human Prostate Cancer Cells by Inducing Apoptosis and Arresting the Cell Cycle [jcpjournal.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound suppresses proliferation of human colon cancer cells by directly targeting β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Comprehensive Guide to Esculetin: From Natural Reserves to Laboratory Extraction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Esculetin, a naturally occurring coumarin (B35378) derivative chemically known as 6,7-dihydroxycoumarin, has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities.[1][2][3] This polyphenolic compound, found in a variety of medicinal plants, exhibits potent antioxidant, anti-inflammatory, and anti-tumor properties.[4][5][6] Its therapeutic potential is attributed to its ability to modulate multiple critical signaling pathways within the body.[4][7] This technical guide provides a comprehensive overview of the natural sources of this compound and details the various methodologies for its extraction, offering valuable insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is distributed across a diverse range of plant species. It is most notably found in the bark of Fraxinus species, commonly known as ash trees, which is a primary source for its commercial extraction.[8][9][10] Other significant botanical sources include:

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting season.

Extraction Methodologies for this compound

The isolation of this compound from its natural sources involves various extraction techniques, ranging from traditional solvent-based methods to modern, more efficient technologies. The choice of method often depends on factors such as the desired yield, purity, cost-effectiveness, and environmental considerations.

Conventional Extraction Methods

Traditional methods like maceration and Soxhlet extraction have long been employed for the extraction of coumarins.[13][14][15] These techniques typically involve the use of organic solvents to dissolve the target compound from the plant matrix.

Table 1: Conventional Extraction Methods for this compound

| Method | Plant Source | Solvent | Key Parameters | Reported Yield/Efficiency | Reference(s) |

| Soxhlet Extraction | Melilotus officinalis | n-hexane | 8 hours | Not specified | [15] |

| Maceration | Ruta graveolens | 50% Ethanol (B145695) | Not specified | Highest yield compared to 96% Ethanol and n-hexane | [15] |

Advanced Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed. These methods often offer higher extraction efficiency in a shorter time and with reduced environmental impact.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent.[16][17] The collapse of these bubbles near the plant cell walls facilitates their disruption, enhancing solvent penetration and mass transfer of the target compounds.[18]

Table 2: Ultrasound-Assisted Extraction (UAE) of this compound and Related Coumarins

| Plant Source | Target Compound(s) | Solvent System | Key Parameters | Extraction Yield/Efficiency | Reference(s) |

| Cortex fraxini | Aesculin and Athis compound | 5% Genapol X-080 (w/v), pH 1.0 | Liquid/solid ratio: 400:1 (ml/g), 30 min sonication | Higher than methanol (B129727) extraction | [19] |

| Fraxini Cortex | Aesculin and Athis compound | 25% ethanol aqueous solution | 5 min sonication | Not specified | [20] |

| Cortex Fraxini | Coumarins | Deep Eutectic Solvent (betaine/glycerin 1:3) with 20% water | Solid-liquid ratio: 15 mg/mL, 30 min sonication | Better than conventional solvents | [21][22] |

| Angelicae Pubescentis Radix | Coumarins | Deep Eutectic Solvent (betaine/ethylene glycol 1:4) with 16.11% water | Temperature: 43.52 °C, Time: 59.61 min | 3.37% | [23] |

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid increase in temperature and internal pressure within the plant cells. This causes the cell walls to rupture, releasing the intracellular contents into the solvent.

Table 3: Microwave-Assisted Extraction (MAE) of this compound and Related Coumarins

| Plant Source | Target Compound(s) | Solvent System | Key Parameters | Extraction Yield/Efficiency | Reference(s) |

| Cortex fraxini | Aesculin and Athis compound | Polyethylene (B3416737) glycol (PEG) aqueous solution | Optimized by orthogonal design | 97.7% (Aesculin), 95.9% (Athis compound) | [24][25] |

| Cortex Fraxini | Aesculin and Athis compound | Ultrapure water | 1 min extraction time | Not specified | [26] |

Other Novel Extraction Techniques

-

Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs): This highly selective technique utilizes custom-made polymers that can specifically recognize and bind to this compound, allowing for its efficient separation from complex plant extracts.[10]

-

Micelle-Mediated Extraction and Cloud Point Preconcentration: This method uses non-ionic surfactants to form micelles that encapsulate this compound, which can then be concentrated by inducing a phase separation (cloud point).[19]

-

Supercritical CO2 Extraction: This green technology uses carbon dioxide in its supercritical state as a solvent. By manipulating temperature and pressure, the solvating power of CO2 can be tuned to selectively extract coumarins.[15]

-

Ultrasound-Assisted Deep Eutectic Solvent Extraction (UADES): This innovative and environmentally friendly method combines the benefits of UAE with the use of deep eutectic solvents (DESs), which are mixtures of natural compounds that form a liquid at a lower temperature than the individual components.[21][22]

Experimental Protocols: Key Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Cortex Fraxini

This protocol is based on the principles described in the literature for the UAE of coumarins.[19][20][21][22]

-

Sample Preparation: The dried bark of Cortex Fraxini is ground into a fine powder (e.g., 40-60 mesh).

-

Solvent Selection: A deep eutectic solvent (DES) composed of betaine (B1666868) and glycerin in a 1:3 molar ratio is prepared. A 20% (v/v) aqueous solution of the DES is used for the extraction.

-

Extraction Procedure:

-

A solid-to-liquid ratio of 15 mg of powdered plant material per mL of the DES solution is used.

-

The mixture is placed in an ultrasonic bath or subjected to a probe sonicator.

-

Ultrasonication is carried out for 30 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Post-Extraction Processing:

-

The extract is centrifuged to separate the solid residue.

-

The supernatant is collected and filtered through a 0.45 µm filter.

-

The filtrate can be directly analyzed by HPLC or further purified.

-

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Cortex Fraxini

This protocol is a generalized procedure based on the findings of studies on MAE of coumarins.[24][25][26]

-

Sample Preparation: The dried bark of Cortex Fraxini is pulverized.

-

Solvent Selection: An aqueous solution of polyethylene glycol (PEG) or ultrapure water can be used as the extraction solvent.

-

Extraction Procedure:

-

The powdered plant material is mixed with the solvent in a microwave-transparent vessel.

-

The vessel is placed in a microwave extractor.

-

The microwave power and extraction time are set (e.g., 400 W for 1-10 minutes).[27]

-

-

Post-Extraction Processing:

-

After extraction, the mixture is cooled.

-

The extract is separated from the solid residue by filtration or centrifugation.

-

The resulting solution is ready for analysis or further processing.

-

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by interacting with and modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Anti-Proliferative and Pro-Apoptotic Pathways

This compound has demonstrated significant anti-cancer potential by influencing pathways that control cell growth and apoptosis.[7][28]

Caption: this compound's anti-cancer signaling pathways.

Anti-Inflammatory and Antioxidant Pathways

This compound's anti-inflammatory and antioxidant effects are mediated through the modulation of pathways like NF-κB and Nrf2.[5][8][29]

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources and the diverse and evolving methodologies for its extraction. The elucidation of its interactions with key signaling pathways further underscores its importance in drug discovery and development. For researchers and scientists, the continued exploration of efficient and sustainable extraction techniques, coupled with a deeper understanding of its molecular mechanisms, will be pivotal in unlocking the full clinical potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Athis compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review [mdpi.com]

- 5. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Solid-phase extraction of this compound from the ash bark of Chinese traditional medicine by using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources | MDPI [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Micelle-mediated extraction and cloud point preconcentration for the analysis of aesculin and athis compound in Cortex fraxini by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Rapid determination of aesculin and athis compound in Fraxini Cortex by high performance liquid chromatography-ultraviolet at equal absorption wavelength] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Green and enhanced extraction of coumarins from Cortex Fraxini by ultrasound-assisted deep eutectic solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]

- 24. Study of polyethylene glycol as a green solvent in the microwave-assisted extraction of flavone and coumarin compounds from medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Esculetin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculetin (6,7-dihydroxycoumarin), a natural coumarin (B35378) derivative found in various plants, has demonstrated significant pharmacological potential, primarily attributed to its potent antioxidant and free radical scavenging activities. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's antioxidant effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The structural presence of two hydroxyl groups enhances its capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress implicated in a myriad of pathological conditions including inflammation, cancer, and neurodegenerative diseases. This compound exerts its antioxidant effects through direct scavenging of free radicals and by modulating endogenous antioxidant defense systems, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of this compound.

Direct Free Radical Scavenging Activity

This compound exhibits a broad-spectrum capacity to directly neutralize a variety of free radicals. Its efficacy is attributed to the hydrogen-donating ability of its catechol moiety.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. This compound has consistently shown potent DPPH radical scavenging activity, although reported SC50 (half-maximal scavenging concentration) or IC50 (half-maximal inhibitory concentration) values vary across studies. For instance, SC50 values have been reported as 14.68 µM, 25.18 µM, and 40 µM in different studies.[1] Another study found clearance rates of 28.13%, 59.94%, 79.68%, and 100% for this compound concentrations of 0.02, 0.05, 0.08, and 0.1 mg/ml, respectively.[1]

Superoxide (B77818) Anion Radical (O₂•⁻) Scavenging

This compound effectively scavenges superoxide anion radicals, a primary ROS generated during cellular respiration. One study reported an SC50 value of 0.6 µg/ml for superoxide anion radical scavenging.[1] This activity is crucial in preventing the formation of more harmful radicals like peroxynitrite. A study utilizing hydrodynamic voltammetry rotating ring–disk electrode (RRDE) methodology confirmed the marked superoxide scavenging activity of this compound.[2][3][4]

Hydroxyl Radical (•OH) Scavenging

The hydroxyl radical is one of the most reactive and damaging ROS. This compound has been shown to be an effective scavenger of hydroxyl radicals, with a reported SC50 value of 0.091 mg/ml.[1] Furthermore, at concentrations of 50-80 µM, this compound has been found to inhibit hydroxyl radical formation in human platelets.[1]

Other Radical Scavenging Activities

While less frequently reported, this compound also demonstrates scavenging activity against other radicals. For comparison, its glycoside form, esculin (B1671248), has shown scavenging effects on nitric oxide (NO•) radicals with an SC50 of 8.56 µg/ml.[1]

Inhibition of Lipid Peroxidation

Lipid peroxidation, the oxidative degradation of lipids, is a key event in cellular injury. This compound has been shown to inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage.[4][5] In vivo studies have demonstrated that this compound treatment can scavenge free radicals generated during lipid peroxidation by enhancing the levels of antioxidant enzymes.[6] Treatment with this compound has been observed to lower the formation of thiobarbituric acid-reactive substances (TBARS), an index of lipid peroxidation.[7]

Modulation of Cellular Antioxidant Signaling Pathways

Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by modulating key signaling pathways.

Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a primary defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxifying enzymes.[1] this compound activates the Nrf2 pathway, leading to the increased expression of endogenous antioxidants such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GPx).[1][8] This activation can occur through the disruption of the Keap1-Nrf2 interaction.[1][9] In various cell types, including human corneal epithelial cells and C2C12 myoblasts, this compound has been shown to activate the Nrf2 pathway to protect against oxidative stress.[1][6]

Caption: this compound activates the Nrf2 pathway, promoting cellular protection.

MAPK and PI3K/Akt Signaling Pathways

The antioxidant activity of this compound is also linked to the regulation of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][6] this compound can activate the Extracellular signal-regulated kinase (ERK) signaling pathway, which in turn can activate the Nrf2 pathway.[1] In Alzheimer's disease models, this compound has been shown to increase the phosphorylation of ERK and Akt, protecting cells from oxidative stress-induced damage.[6][9]

Caption: this compound modulates MAPK and PI3K/Akt pathways for antioxidant effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and free radical scavenging activities of this compound from various studies.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | SC50 | 14.68 µM | [1] |

| SC50 | 25.18 µM | [1][10] | |

| SC50 | 40 µM | [1] | |

| % Scavenging | 28.13% at 0.02 mg/ml | [1] | |

| 59.94% at 0.05 mg/ml | [1] | ||

| 79.68% at 0.08 mg/ml | [1] | ||

| 100% at 0.1 mg/ml | [1] | ||

| Superoxide Anion Radical Scavenging | SC50 | 0.6 µg/ml | [1] |

| Hydroxyl Radical Scavenging | SC50 | 0.091 mg/ml | [1] |

| Intracellular ROS Scavenging (H₂O₂ induced) | % Scavenging | 40% at 1 µg/mL | [11] |

| 75% at 10 µg/mL | [11] | ||

| Intracellular ROS Scavenging (Arsenic induced) | IC50 | 125 µM | [5] |

Table 2: Enzyme Inhibition and Other Antioxidant Activities of this compound

| Activity | Parameter | Value | Reference |

| 5-Lipoxygenase Inhibition | IC50 | 6.6 µM | [1] |

| Peroxidase Inhibition | Ki | 9.5 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This protocol is based on a commonly used method to assess the ability of a compound to act as a free radical scavenger.[5]

Materials:

-

This compound (test compound)

-

Ascorbic acid (reference standard)

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of this compound and ascorbic acid in methanol at various concentrations (e.g., 5, 25, 50, and 100 µM/mL).

-

Prepare a 0.1 mM DPPH solution in methanol.

-

In a test tube, mix the test sample (this compound or ascorbic acid) with 50 µL of the 0.1 mM DPPH solution.

-

Adjust the final volume to 3 mL with methanol.

-

Prepare a blank sample containing only DPPH solution and methanol.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[12][13]

Materials:

-

This compound (test compound)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Methanol or appropriate buffer

-

Spectrophotometer

Procedure:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react for 12-16 hours at room temperature in the dark.

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 1 ml of the test sample (this compound at various concentrations) to 1 ml of the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 7 minutes of incubation.

-

The percentage of scavenging is calculated using the same formula as for the DPPH assay.

Caption: General workflow for in vitro antioxidant capacity assays.

Superoxide Radical Scavenging Assay (Hydrodynamic Voltammetry)

A sophisticated method for measuring superoxide scavenging involves the use of a rotating ring–disk electrode (RRDE).[2][3] This electrochemical technique allows for the precise quantification of superoxide scavenging activity.

Principle: Superoxide radicals are generated at the disk electrode, and the un-scavenged radicals are detected at the ring electrode. The presence of a scavenger like this compound reduces the amount of superoxide reaching the ring, leading to a decrease in the ring current.

General Procedure Outline:

-

Dissolve this compound in a suitable solvent like anhydrous DMSO.

-

Use an RRDE system in an electrochemical cell containing a solution that generates superoxide radicals.

-

Apply a potential to the disk electrode to generate superoxide.

-

Apply a potential to the ring electrode to detect the superoxide that diffuses from the disk.

-

Record the ring current in the absence and presence of different concentrations of this compound.

-

The decrease in ring current is proportional to the superoxide scavenging activity of this compound.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

General Procedure Outline:

-

Induce lipid peroxidation in a suitable biological sample (e.g., tissue homogenate, cell lysate) using an oxidizing agent.

-

Treat the samples with different concentrations of this compound.

-

Add TBA reagent to the samples.

-

Heat the mixture (e.g., at 95°C for 60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

A decrease in absorbance in the this compound-treated samples compared to the control indicates inhibition of lipid peroxidation.

Conclusion

This compound is a potent antioxidant compound with a dual mechanism of action: direct scavenging of a wide range of free radicals and modulation of key cellular signaling pathways to enhance endogenous antioxidant defenses. The comprehensive data presented in this guide underscore its significant potential for the development of novel therapeutic agents for diseases associated with oxidative stress. The detailed experimental protocols provide a foundation for researchers to further investigate and quantify the antioxidant properties of this compound and its derivatives. Future research should focus on in vivo studies to fully elucidate its therapeutic efficacy and safety profile for clinical applications.

References

- 1. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining the Antioxidant and Superoxide Radical Scavenging Activity of Anise, (Pimpinella anisum L. Seeds), this compound, and 4-Methyl-Esculetin Using X-ray Diffraction, Hydrodynamic Voltammetry and DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examining the Antioxidant and Superoxide Radical Scavenging Activity of Anise, (Pimpinella anisum L. Seeds), this compound, and 4-Methyl-Esculetin Using X-ray Diffraction, Hydrodynamic Voltammetry and DFT Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring cardioprotective potential of this compound against isoproterenol induced myocardial toxicity in rats: in vivo and in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of the antioxidant (6,7-dihydroxycoumarin) this compound on the glutathione system and lipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Applications of this compound | Encyclopedia MDPI [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Effects of Esculetin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the in vitro anti-inflammatory properties of esculetin (6,7-dihydroxycoumarin). This compound, a natural coumarin (B35378) compound, demonstrates significant potential as an anti-inflammatory agent by modulating critical signaling pathways and suppressing the production of pro-inflammatory mediators.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting several key signaling cascades within the cell. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In vitro studies consistently show that this compound is a potent inhibitor of this pathway. In lipopolysaccharide (LPS) or lipoteichoic acid (LTA)-stimulated macrophages, this compound prevents the degradation of the inhibitory protein IκBα.[1][2] This action retains the NF-κB p65 subunit in the cytoplasm, inhibiting its phosphorylation and subsequent translocation to the nucleus.[1][2][3] By blocking nuclear translocation, this compound effectively halts the transcription of NF-κB target genes, including those for TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5]

Modulation of MAPK Signaling

The MAPK pathway, comprising ERK, p38, and JNK, is another critical regulator of inflammation that often works in concert with NF-κB. This compound has been shown to suppress the activation of the MAPK pathway in response to inflammatory stimuli.[4][6] It achieves this by inhibiting the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.[4][7] This inhibition contributes to the overall reduction in the expression of inflammatory mediators. However, it is noteworthy that in LTA-induced inflammation, this compound's effect on MAPK molecules was not observed, suggesting its action can be stimulus-dependent.[1][3]

Activation of the Nrf2 Pathway

This compound also exhibits anti-inflammatory effects through its antioxidant properties, primarily by activating the Nrf2 pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. At concentrations of 20 µM, this compound was found to augment Nrf2 expression in RAW 264.7 cells.[1][3] This activation of Nrf2 enhances the cellular antioxidant defense, which can indirectly suppress inflammatory pathways like NF-κB.[3] This dual action—directly inhibiting pro-inflammatory signaling and boosting antioxidant defenses—highlights a multi-pronged mechanism.[3][8]

Quantitative Assessment of Anti-inflammatory Activity

The efficacy of this compound has been quantified in numerous in vitro models. The following tables summarize its inhibitory activity on key inflammatory markers and enzymes.

Table 1: Inhibition of Inflammatory Mediators and Enzymes by this compound

| Cell Line | Inflammatory Stimulus | Measured Marker | IC50 Value | Notes | Reference(s) |

| Rat Hepatocytes | IL-1β | Nitric Oxide (NO) | 34 µM | - | [9][10] |

| RAW 264.7 | LPS | COX-2 | 2.3 µmol·L⁻¹ | Significant inhibitory activity. | |

| RAW 264.7 | LPS | COX-1 | 28.1 µmol·L⁻¹ | Less potent against COX-1 than COX-2. | |

| - | 5-lipoxygenase | - | 6.6 µM | Direct enzyme inhibition. | [10][11] |

Table 2: Effective Concentrations of this compound for Cytokine and Protein Inhibition

| Cell Line | Inflammatory Stimulus | Measured Marker | Effective Concentration(s) | Observed Effect | Reference(s) |

| RAW 264.7 | LPS | NO, TNF-α, IL-6 | 10, 25, 50 µM | Dose-dependent inhibition of production. | [4] |

| RAW 264.7 | LTA | NO, iNOS | 10, 20 µM | Concentration-dependent inhibition. No effect on COX-2. | [1] |

| RAW 264.7 | LPS | TNF-α, IL-1β | 12 µg/mL | Significant suppression of cytokine production. | [5] |

| Human Osteosarcoma MG-63 | TNF-α | IL-6 | 10-100 µg/mL | Inhibition of IL-6 production. | [9][10] |

| Human NPCs | IL-1β | NO, IL-6, TNF-α | - | Dose-dependently reversed IL-1β-induced increases. | [8] |

| Intestinal Epithelial Cells (IEC-6) | Hypoxia/Reoxygenation | TNF-α, IL-1β, IL-6 | 5, 10, 20 µM | Pre-treatment mitigated expression of inflammatory mediators. | [12] |

| RAW 264.7 | LPS | iNOS, NLRP3 | - | Reduced expression. | [4][6] |

Key Experimental Protocols

Reproducing in vitro findings requires standardized methodologies. Below are detailed protocols for common assays used to evaluate the anti-inflammatory effects of this compound.

General Workflow for Cell-Based Anti-inflammatory Assays

Most in vitro studies follow a similar workflow to assess the efficacy of a test compound like this compound. The fundamental steps involve cell culture, treatment, stimulation, and subsequent analysis of inflammatory markers.

Nitric Oxide (NO) Production - Griess Assay

This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for 24 hours.[4]

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration relative to a sodium nitrite standard curve.

Cytokine Quantification - Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant.

-

Sample Collection: Collect cell culture supernatant after treatment and stimulation as described in the general workflow (3.1).

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add standards and collected cell supernatants to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color change is observed.

-

Reaction Stop & Read: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

Protein Expression Analysis - Western Blot

Western blotting is used to detect changes in the expression or phosphorylation status of key proteins (e.g., iNOS, COX-2, p-p65, IκBα) within the cells.

-

Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

References

- 1. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Athis compound exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Alleviates Inflammation, Oxidative Stress and Apoptosis in Intestinal Ischemia/Reperfusion Injury via Targeting SIRT3/AMPK/mTOR Signaling and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Esculetin Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculetin, a naturally occurring coumarin (B35378) derivative (6,7-dihydroxycoumarin), has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities.[1][2] Found in various plants, including those from the Fraxinus genus, this compound and its synthetic derivatives exhibit potent antioxidant, anti-inflammatory, and anticancer properties.[1][3] The structural backbone of this compound, with its reactive hydroxyl groups, provides a versatile platform for chemical modifications, leading to the development of novel derivatives with enhanced therapeutic potential.[1] This technical guide provides an in-depth overview of the synthesis of this compound derivatives and a comprehensive analysis of their biological activities, supported by detailed experimental protocols and visual representations of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical reactions, with the Pechmann condensation being a cornerstone method for creating the coumarin scaffold.[4] This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester.[4] Additionally, modifications to the this compound molecule, such as methylation and the introduction of amino side chains, have been explored to enhance its biological efficacy.

General Synthetic Methodologies

1. Pechmann Condensation for 4-Methylthis compound (B191872) Synthesis:

A common method for synthesizing 4-methylthis compound involves the Pechmann condensation of hydroxyhydroquinone triacetate and ethyl acetoacetate (B1235776) in the presence of an acid catalyst like sulfuric acid.[5]

-

Reaction: A paste is formed by mixing ethyl acetoacetate and hydroxyhydroquinone triacetate. To this, 75% sulfuric acid is added, and the mixture is heated.[5]

-

Purification: The crude product can be purified by dissolving it in a hot borax (B76245) solution, followed by filtration and cooling to separate the this compound borate (B1201080). This intermediate is then treated with sulfuric acid to yield the purified 4-methylthis compound.[5]

2. Synthesis of this compound via Microwave Irradiation:

A rapid and efficient method for this compound synthesis utilizes microwave irradiation.[6]

-

Reaction: 1,2,4-benzenetriol (B23740) and ethyl propionate (B1217596) are reacted in the presence of zinc chloride as a catalyst under microwave irradiation at 105°C for 10 minutes.[6]

3. Synthesis of Amino-Containing this compound Derivatives:

Derivatives with amino side chains can be synthesized by reacting a brominated coumarin intermediate with an appropriate amine.

-

Reaction: Substituted 4-bromomethyl coumarins are condensed with 7-amino-4-methylcoumarin (B1665955) in a suitable solvent to yield the desired amino-substituted derivatives.[7]

Biological Activities of this compound and Its Derivatives

This compound and its derivatives have demonstrated a remarkable range of biological activities, primarily attributed to their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound is largely due to its ability to scavenge free radicals and activate endogenous antioxidant defense mechanisms.[1][8] The presence of hydroxyl groups on the coumarin ring is crucial for this activity.[1] The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

Table 1: Antioxidant Activity of this compound

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometric | This compound demonstrates strong, concentration-dependent scavenging of DPPH radicals. | [1] |

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8] It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[8]

Table 2: Anti-inflammatory Activity of this compound

| Target | Cell Line/Model | Effect | Concentration/Dose | Reference |

| NO Production | RAW 264.7 macrophages | Inhibition | Concentration-dependent | [9] |

| Prostaglandin E2 Production | RAW 264.7 macrophages | Inhibition | Concentration-dependent | [9] |

| NF-κB Translocation | RAW 264.7 macrophages | Inhibition | - | [9] |

Anticancer Activity

The anticancer properties of this compound are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways implicated in cancer progression.[10] The mitogen-activated protein kinase (MAPK) pathway is one of the key targets of this compound in cancer cells.[11] The cytotoxicity of this compound derivatives against cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Assay | Effect | IC50 Value | Reference |

| Human Leukemia (HL-60) | MTT Assay | Inhibition of cell proliferation, induction of apoptosis | ~100 µM | [12] |

| Canine Mammary Gland Tumor | MTT Assay | Inhibition of cell viability and migration | Dose- and time-dependent | [13] |

| Hepatocellular Carcinoma | MTT Assay | Inhibition of cell proliferation | 2.24 mM (SMMC-7721 cells) | [14] |

Experimental Protocols

Synthesis of 4-Methylthis compound (Pechmann Condensation)

-

Thoroughly mix 60 g (0.45 mole) of ethyl acetoacetate and 114 g (0.45 mole) of hydroxyhydroquinone triacetate to form a uniform paste.[5]

-

To this paste, add 450 cc of 75% sulfuric acid.[5]

-

Heat the mixture on a steam bath for approximately 30 minutes, with occasional stirring, until the initial vigorous reaction subsides.[5]

-

Continue heating for an additional two to three hours.[5]

-

Pour the reaction mixture into a large volume of water.[5]

-

Filter the crude 4-methylthis compound, wash it thoroughly with water, and dry. The yield is approximately 70-75 g.[5]

-

For purification, dissolve 100 g of the crude product in a solution of 200 g of borax in 700 cc of water with heating and stirring.[5]

-

Filter the hot solution and then cool it to allow the this compound borate to separate.[5]

-

Filter off the this compound borate and dissolve it in 1800 cc of water.[5]

-

Add this solution to a mixture of 50 g of concentrated sulfuric acid in 500 cc of water.[5]

-

The purified 4-methylthis compound will separate. After cooling, filter, wash, and dry the product.[5]

DPPH Radical Scavenging Assay

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Keep the solution in the dark.[5]

-

Prepare various concentrations of the this compound derivative to be tested in the same solvent.

-

In a 96-well plate or cuvettes, mix equal volumes of the sample solution and the DPPH working solution.[5]

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH solution).[5]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.[5]

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µl of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[12]

-

Carefully remove the medium.[15]

-

Add 100 µl of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Western Blot Analysis for MAPK Pathway Proteins

-

Culture and treat cells with the this compound derivative as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate the proteins (20-30 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., ERK, JNK, p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels, normalizing the phosphorylated protein levels to the total protein levels.

Signaling Pathways Modulated by this compound

This compound's diverse biological effects are mediated through its interaction with several key intracellular signaling pathways. Understanding these interactions is crucial for the rational design of more potent and specific derivatives.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical defense mechanism against oxidative stress. This compound activates this pathway by promoting the phosphorylation and nuclear translocation of Nrf2.[2] This activation is often mediated by the upstream ERK signaling pathway. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.

Caption: this compound's Activation of the Nrf2 Antioxidant Pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with a well-defined and adaptable chemical structure, make them attractive candidates for further drug development. This guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, serving as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of novel this compound derivatives will be crucial in optimizing their pharmacological profiles and advancing them toward clinical applications.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-Methylthis compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

The Pharmacological Profile of 6,7-Dihydroxycoumarin (Esculetin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroxycoumarin, commonly known as esculetin, is a natural coumarin (B35378) derivative found in various plants, including those from the Fraxinus (ash) and Aesculus (horse chestnut) genera.[1][2][3] As a member of the benzopyrone class, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacokinetic properties, and therapeutic potential. The information is presented to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₆O₄ | |

| Molar Mass | 178.14 g/mol | |

| Appearance | Yellowish crystalline powder | |

| Solubility | Soluble in ethanol (B145695), methanol, and hot water | |

| Synonyms | This compound, Athis compound, Cichorigenin | [4] |

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily attributed to its antioxidant and anti-inflammatory properties.[5][6][7] The presence of two hydroxyl groups on the coumarin ring is crucial for its biological activity.[8][9]

Antioxidant Activity

This compound is a potent antioxidant that can directly scavenge free radicals and activate endogenous antioxidant pathways.[10][11]

-

Direct Radical Scavenging: this compound effectively scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress-induced cellular damage.[8][11]

-

Nrf2 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), enhancing the cellular defense against oxidative stress.[5][7][9]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory signaling pathways.

-

Inhibition of NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6][8] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

-

Modulation of MAPK Pathway: this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2 and p38, which are involved in inflammation.[7][12]

-

Enzyme Inhibition: this compound is a potent inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key to the production of inflammatory mediators like leukotrienes and prostaglandins.[8][13]

Anticancer Activity

This compound exhibits anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[14][15]

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[6][16] It can also induce apoptosis through the generation of ROS in cancer cells.[6]

-

Cell Cycle Arrest: this compound can arrest the cell cycle at the G1 or G2/M phase in different cancer cell lines by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5][14]

-

Inhibition of Signaling Pathways: It inhibits pro-survival signaling pathways such as PI3K/Akt and STAT3, which are often dysregulated in cancer.[5][17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacological activity of this compound.

Table 1: Enzyme Inhibition and Cytotoxicity

| Target/Assay | Cell Line/System | IC₅₀ Value | Reference |

| Platelet Lipoxygenase | Rat Platelets | 0.65 µM | [13] |

| Platelet Cyclooxygenase | Rat Platelets | 0.45 mM | [13] |

| α-Glucosidase | - | (oligomers showed IC₅₀ of 0.7 ± 0.1 µM and 2.3 ± 0.3 µM) | [18] |

| Hepatocellular Carcinoma Cells | SMMC-7721 | 2.24 mM | [19] |

| Aldose Reductase | Rat Lens | - (Inhibited activity) | [20] |

Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg dose)

| Parameter | Intravenous (IV) | Oral (PO) | Reference |